Product packaging for Digiferruginol(Cat. No.:CAS No. 24094-45-9)

Digiferruginol

Cat. No.: B1217892
CAS No.: 24094-45-9
M. Wt: 254.24 g/mol
InChI Key: JCZCSQSSSAHDCB-UHFFFAOYSA-N
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Description

Classification within Natural Products Chemistry

Understanding the classification of a natural product provides crucial insights into its origins, biosynthetic pathways, and potential biological activities.

Digiferruginol is classified as an anthraquinone (B42736), a class of aromatic organic compounds based on the 9,10-anthracenedione core. Anthraquinones are widespread in nature, found in various plants, fungi, lichens, and insects, and are known for their diverse and potent biological activities, including antimicrobial and antitumor effects chemfaces.comnih.gov. The characteristic three-ring aromatic structure of anthraquinones is the foundation for a wide array of derivatives, with substitutions on the rings leading to a vast diversity of compounds chemfaces.com.

This compound is a product of secondary metabolism in plants, meaning it is not directly involved in the primary functions of growth, development, and reproduction. Instead, such compounds often play roles in defense and signaling. Specifically, this compound is a Rubia-type anthraquinone, characteristic of plants in the Rubiaceae family nih.govthieme-connect.com.

The biosynthesis of Rubia-type anthraquinones is a complex process that involves precursors from different primary metabolic pathways. The A and B rings of the anthraquinone structure are derived from shikimic acid via the intermediate o-succinylbenzoic acid nih.govthieme-connect.com. The C ring, however, is formed from an isoprene unit, specifically isopentenyl diphosphate (B83284) (IPP) nih.govthieme-connect.com. In the Rubiaceae, this IPP is synthesized through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a distinct route from the more common mevalonic acid (MVA) pathway nih.govthieme-connect.com. This biosynthetic origin connects this compound to a host of other secondary metabolites, including other anthraquinones, terpenoids, and aromatic compounds that share these initial building blocks. It is often found in plants alongside other anthraquinone derivatives, reflecting their shared biosynthetic machinery nih.gov.

Historical Context of Research and Discovery

Significance in Natural Product Chemistry and Potential Research Focus

The primary significance of this compound in natural product chemistry lies in its demonstrated biological activity. It has been identified as a cytotoxic agent, capable of inhibiting the growth of cancer cells thieme-connect.com. This property places it among a large and important group of natural products that are investigated for their potential as anticancer drugs or as lead compounds for the development of new chemotherapeutic agents.

Reported Biological Activities of this compound
Activity TypeDescriptionKey Findings
CytotoxicInhibits the growth and proliferation of cells.Identified as a cytotoxic anthraquinone in early synthesis studies.
AntiviralShows inhibitory effects against certain viruses.Exhibited a weak effect on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).
Anti-giardialEffective against the protozoan parasite Giardia intestinalis.Induces apoptosis in G. intestinalis trophozoites.

Beyond its cytotoxic effects, some research has indicated that this compound possesses weak antiviral properties. Specifically, it has been shown to have a modest inhibitory effect on the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). More recent studies have also highlighted its potent activity against the intestinal parasite Giardia intestinalis, where it was found to induce apoptosis.

Current and future research on this compound is likely to focus on several key areas:

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its cytotoxic and anti-giardial effects.

Analogue Synthesis: Synthesizing derivatives of this compound to explore structure-activity relationships, potentially leading to compounds with enhanced potency and selectivity.

Biosynthetic Pathway Engineering: Investigating the possibility of manipulating the biosynthetic pathway in plant cell cultures to increase the yield of this compound for further study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B1217892 Digiferruginol CAS No. 24094-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZCSQSSSAHDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178818
Record name Digiferruginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24094-45-9
Record name 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24094-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digiferruginol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digiferruginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Distribution, and Isolation Methodologies

Botanical Sources and Distribution in Plant Genera

The distribution of Digiferruginol spans several plant genera, with a significant focus on species within the Rubia and Morinda genera. Investigations have also identified it in Damnacanthus and other plant families.

Rubia Speciesthis compound has been isolated from multiple Rubia species. Studies have reported its presence in:

Rubia cordifolia L.: This species has been a subject of phytochemical investigation, with this compound being identified among its constituents. jst.go.jpresearchgate.netresearchgate.netmdpi.com

Rubia schumanniana: this compound glycoside has been isolated from the roots of R. schumanniana. jst.go.jpresearchgate.netresearchgate.netwikidata.orgresearchgate.net

Rubia lanceolata Hayata: Research on the roots of R. lanceolata Hayata has led to the isolation of this compound, marking its first isolation from this particular Rubia species. jst.go.jpresearchgate.netresearchgate.net

Rubia akane: This species is also a source from which this compound has been identified. jst.go.jpresearchgate.net

Morinda SpeciesThe Morinda genus is another significant source of this compound, with several species yielding the compound.

Morinda citrifolia: Roots of M. citrifolia have been investigated, leading to the isolation of this compound and its glycosides. researchgate.netoatext.combioline.org.brresearchgate.netthaiscience.infodoi.org

Morinda officinalis: this compound has been found in the roots of M. officinalis, contributing to the understanding of its phytochemical profile. researchgate.netoatext.comoatext.comimrpress.com

Morinda parvifolia: This species has also been identified as containing this compound, with studies noting its cytotoxic antileukemic properties. bioline.org.brdoi.orgimrpress.compsu.ac.thdntb.gov.ua

Morinda royoc: Research on M. royoc has included the isolation and identification of anthraquinones, with this compound being among them. oatext.comresearchgate.net

Damnacanthus SpeciesSpecies within the Damnacanthus genus have also been found to contain this compound.

Damnacanthus indicus: This species has been investigated for its chemical constituents, including compounds with anthraquinone (B42736) structures. oatext.cominpa.gov.brnih.gov

Damnacanthus officinarum Huang: A new anthraquinone glycoside, this compound-11-O-β-gentiobioside, was isolated from the root of D. officinarum Huang. researchgate.netimrpress.com

Other Generathis compound has also been detected in species from other plant genera:

Chirita longgangensis var. hongyao: This species, belonging to the Gesneriaceae family, has yielded this compound from its stems. scielo.brresearchgate.netscite.aiscienceopen.comjst.go.jp

Digitalis purpurea L.: this compound has been reported in Digitalis species, though this genus is more commonly known for cardiac glycosides. imrpress.com

Acalypha australis: Chemical constituents of A. australis have been studied, with this compound identified. imrpress.com

Galium sinaicum: This species has been a source for anthraquinones, including this compound. jst.go.jpwikidata.orgbiocrick.comresearchgate.net

Prismatomeris connata: Six known anthraquinone glycosides were isolated from the roots of P. connata, with one identified as this compound ω-gentiobiose. imrpress.comresearchgate.netnih.govresearchgate.netmdpi.com

Coptosapelta tomentosa: this compound was isolated from the root of this species. unmul.ac.idscribd.com

Targeted Plant Parts for Isolation

The isolation of this compound predominantly occurs from the roots of the plants. This has been consistently reported across studies involving Rubia species like R. cordifolia, R. schumanniana, and R. lanceolata, as well as Morinda species such as M. citrifolia, M. officinalis, and M. parvifolia. In some instances, other plant parts like stems have also yielded this compound, as observed in Chirita longgangensis var. hongyao.

Isolation and Purification Methodologies

The isolation and purification of this compound from plant matrices typically involve a series of chromatographic techniques. Common methods include:

Extraction: Plants are usually extracted using organic solvents such as methanol (B129727) or ethanol (B145695), followed by partitioning with solvents like ethyl acetate (B1210297) to isolate specific compound classes. scielo.brresearchgate.netunmul.ac.id

Column Chromatography: Techniques such as silica (B1680970) gel column chromatography, Sephadex LH-20, and ODS (Octadecylsilane) column chromatography are widely employed to separate compounds based on their polarity and affinity. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC): This method has been utilized for the preparative isolation and purification of compounds like mollugin (B1680248) from Rubia cordifolia, and can be applicable to this compound isolation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for both the analysis and purification of this compound and related compounds, allowing for precise separation and identification. jst.go.jpwikidata.orgresearchgate.netimrpress.com

Spectroscopic Analysis: Structures of isolated compounds, including this compound, are elucidated using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.netresearchgate.netscielo.brscite.airesearchgate.netunmul.ac.id

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and purification of this compound from complex plant extracts. These techniques exploit differences in the physical and chemical properties of compounds to achieve isolation.

Column chromatography is a widely employed technique for the initial fractionation and purification of natural products, including this compound. This method involves passing a solution of the extract through a column packed with a stationary phase, typically silica gel or Sephadex LH-20, using a mobile phase solvent system vjs.ac.vncolumn-chromatography.comunits.itlongdom.orgscispace.com. The separation is based on the differential adsorption and elution of compounds based on their polarity. For instance, studies have utilized silica gel columns with gradient elution systems of hexane (B92381) and ethyl acetate to isolate compounds, including anthraquinones like this compound vjs.ac.vnresearchgate.net.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique often used for the final purification of this compound, providing high resolution and purity nih.govnih.goveurogentec.comdupont.comhplc.eu. This method uses a non-polar stationary phase (commonly C18-bonded silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) researchgate.netnih.govhplc.eu. RP-HPLC separates compounds based on their hydrophobicity, allowing for the precise isolation of this compound from closely related compounds nih.govhplc.eu.

High-Speed Countercurrent Chromatography (HSCCC) is an advanced liquid-liquid partition chromatographic technique that offers a support-free separation method, thereby avoiding irreversible adsorption issues associated with solid stationary phases researchgate.netglobalresearchonline.netmdpi.commdpi.com. HSCCC is particularly effective for preparative-scale isolation of natural products. It utilizes a biphasic solvent system where the sample is partitioned between two immiscible liquid phases. Various solvent systems, such as hexane–ethyl acetate–methanol–water or MTBE-n-butyl alcohol-acetonitrile-water, have been successfully employed for the HSCCC isolation of anthraquinones, including this compound derivatives researchgate.netmdpi.commdpi.comjst.go.jp. HSCCC is often used in conjunction with HPLC for enhanced purification efficiency researchgate.net.

Extraction Methods

The initial step in isolating this compound involves extracting the compound from its natural matrix. This typically begins with the collection and processing of plant material, followed by solvent extraction. Common extraction solvents include methanol, ethanol, ethyl acetate, and n-hexane, chosen based on the polarity of the target compounds vjs.ac.vnresearchgate.net. Maceration or Soxhlet extraction are frequently used methods. For example, the roots of Morinda species, a known source of this compound, are often extracted with methanol or ethanol to obtain a crude extract rich in anthraquinones vjs.ac.vnresearchgate.net. Microwave-assisted extraction has also been explored as an efficient alternative for extracting anthraquinones imrpress.com.

Biosynthetic Pathways and Precursors

Anthraquinone (B42736) Biosynthesis in Plants

In the plant kingdom, two primary routes lead to the formation of the characteristic tricyclic anthraquinone skeleton: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. rsc.orgresearchgate.net The latter is the key pathway for the biosynthesis of Rubia-type anthraquinones, a class to which digiferruginol belongs. rsc.orgresearchgate.net This pathway is responsible for forming rings A and B of the anthraquinone structure from precursors derived from the shikimate pathway, while ring C is of isoprenoid origin. rsc.org

Polyketide Pathway Contributions

While the chorismate/o-succinylbenzoic acid pathway is central to the biosynthesis of this compound-type anthraquinones in Rubiaceae, the polyketide pathway represents an alternative route in other plant families like Polygonaceae, Fabaceae, and Rhamnaceae. researchgate.netmdpi.com This pathway typically involves the head-to-tail condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain that subsequently undergoes cyclization and aromatization to yield the anthraquinone core. mdpi.com However, for this compound biosynthesis in Rubiaceae, the contribution of the polyketide pathway is not considered primary.

Chorismate/o-Succinylbenzoic Acid Pathway in Rubiaceae

The biosynthesis of this compound in plants of the Rubiaceae family proceeds through the chorismate/o-succinylbenzoic acid pathway. rsc.orgresearchgate.net This intricate pathway merges primary metabolic routes to create the chemical scaffold of anthraquinones.

The journey begins with chorismic acid, a key intermediate of the shikimic acid pathway. mdpi.comnih.gov Chorismic acid is converted to isochorismic acid by the enzyme isochorismate synthase (ICS). mdpi.comnih.gov Subsequently, isochorismic acid combines with α-ketoglutarate, a component of the Krebs cycle, in a reaction catalyzed by o-succinylbenzoate synthase (OSBS) to yield o-succinylbenzoic acid (OSB). researchgate.net OSB is then activated by ligation to Coenzyme A, forming OSB-CoA, a reaction mediated by OSB-CoA ligase. researchgate.net This activated intermediate undergoes a ring-closing reaction to form the bicyclic compound 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone nucleus. researchgate.netresearchgate.net

Ring C of the anthraquinone structure is derived from the isoprenoid pathway. rsc.org Specifically, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), serve as the five-carbon building blocks. rsc.org In plants of the Rubiaceae family, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, and not the mevalonic acid (MVA) pathway, has been identified as the primary source of IPP for anthraquinone biosynthesis. rsc.org

The precise enzymatic steps and intermediates that transform the general anthraquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), into the specific structure of this compound have not been fully elucidated. However, based on the known chemistry of anthraquinone biosynthesis, a plausible pathway can be proposed.

The initial committed step is the prenylation of DHNA with an isoprenoid unit, likely DMAPP, to form a prenylated naphthoquinone intermediate. nih.gov This is followed by a series of enzymatic modifications, including hydroxylations, methylations, and cyclizations, to yield the final this compound structure. The formation of the ferruginol (B158077) moiety likely involves specific hydroxylases and methyltransferases acting on the anthraquinone core. The "digi" prefix suggests a dimeric or modified structure, possibly arising from a subsequent dimerization or rearrangement of a ferruginol-like monomer. The specific enzymes catalyzing these late-stage modifications remain a subject for future research.

Regulation of Anthraquinone Biosynthesis

The production of anthraquinones, including this compound, is a tightly regulated process within the plant, responsive to both developmental cues and environmental stresses. mdpi.com The enzyme isochorismate synthase (ICS), which catalyzes the first committed step in the pathway, has been identified as a key regulatory point. mdpi.commdpi.com The activity of ICS is often correlated with the rate of anthraquinone accumulation. mdpi.commdpi.com

Furthermore, the expression of biosynthetic genes is controlled at the transcriptional level. Various transcription factor families, such as MYB, bHLH, and WRKY, are implicated in the regulation of secondary metabolite pathways and likely play a role in modulating the expression of genes involved in anthraquinone biosynthesis in response to internal and external signals, such as elicitors like methyl jasmonate (MeJA). Plant hormones, including auxins, have also been shown to influence anthraquinone production, with studies indicating that auxins can inhibit ICS activity and consequently reduce anthraquinone accumulation. mdpi.com

Pathway StepPrecursor(s)Intermediate(s)Key Enzyme(s)
Shikimate Pathway Erythrose 4-phosphate, PhosphoenolpyruvateShikimic acid, Chorismic acid-
Chorismate/o-Succinylbenzoic Acid Pathway (Initial Steps) Chorismic acid, α-ketoglutarateIsochorismic acid, o-Succinylbenzoic acid (OSB), OSB-CoA, 1,4-dihydroxy-2-naphthoic acid (DHNA)Isochorismate synthase (ICS), o-Succinylbenzoate synthase (OSBS), OSB-CoA ligase
Isoprenoid (MEP) Pathway Pyruvate, Glyceraldehyde 3-phosphateIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)-
Late Stages (Proposed for this compound) 1,4-dihydroxy-2-naphthoic acid (DHNA), Dimethylallyl diphosphate (DMAPP)Prenylated naphthoquinones, Ferruginol-like monomersPrenyltransferases, Hydroxylases, Methyltransferases, Cyclases

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches of Digiferruginol

The total synthesis of this compound typically involves building the anthraquinone (B42736) core and then elaborating it to include the characteristic hydroxymethyl group. Several methodologies have been employed or are relevant to anthraquinone synthesis.

The Marschalk reaction is a cornerstone in the synthesis of 2-substituted anthraquinones, including intermediates leading to this compound. A well-established route begins with 1-hydroxyanthraquinone. This precursor undergoes the Marschalk reaction, which involves alkylation using formaldehyde (B43269) in a basic solution, often with sodium dithionate (B1226804) as a reducing agent. This process yields 1-hydroxy-2-methylanthraquinone (B15150). nih.govacs.orgresearchgate.netbiocrick.comresearchgate.netacs.org This reaction is efficient for introducing alkyl groups at the C-2 position of hydroxyanthraquinones. researchgate.netafricaresearchconnects.comcapes.gov.br

Friedel-Crafts acylation is a classical method for constructing the anthraquinone framework, typically involving the reaction of phthalic anhydride (B1165640) with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sci-hub.sewikipedia.orgresearchgate.nettandfonline.comtandfonline.comgoogle.comnumberanalytics.comsigmaaldrich.comorganic-chemistry.orgwikipedia.orgnih.gov This reaction is particularly useful for synthesizing substituted anthraquinones and serves as an alternative pathway for creating intermediates like 1-hydroxy-2-methylanthraquinone, although it may sometimes offer lower yields compared to the Marschalk reaction for this specific intermediate. acs.org Industrially, Friedel-Crafts reactions are significant for the production of various anthraquinone derivatives. wikipedia.org

The formation of the anthraquinone ring system inherently involves cyclization steps. For instance, the intramolecular condensation of o-aroylbenzoic acids, often generated via Friedel-Crafts reactions, is a common method to form the anthraquinone core. tandfonline.comtandfonline.com While specific cyclization strategies directly leading to this compound are not detailed in the provided literature, general cyclization reactions are pivotal in constructing complex polycyclic aromatic systems, including those found in natural products. researchgate.netnih.govbeilstein-journals.orgrsc.orgmdpi.commdpi.comeurekaselect.com

Synthetic Modification and Analog Generation

Once the core anthraquinone structure is established, further modifications can be made to introduce specific functional groups or create glycosidic derivatives.

The conversion of 1-hydroxy-2-methylanthraquinone to this compound exemplifies a key functional group introduction strategy. This transformation involves the selective bromination of the methyl group at the C-2 position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, yielding 1-hydroxy-2-bromomethylanthraquinone. Subsequent treatment with silver nitrate (B79036) (AgNO₃) facilitates the substitution of the bromide with a hydroxyl group, forming the hydroxymethyl moiety characteristic of this compound. nih.govacs.org Broader strategies for functionalizing anthraquinones involve the formation of various carbon-heteroatom bonds (C–C, C–N, C–O, C–Hal, C–S, C–Se, C–B, C–P), offering a wide range of possibilities for creating diverse anthraquinone analogs. colab.ws

Several glycosidic derivatives of this compound have been identified and isolated from natural sources, notably from plants of the Morinda and Rubia genera. These include compounds such as this compound-1-methylether-11-O-beta-gentiobioside and this compound-11-O-beta-primeveroside, which have been isolated from Morinda citrifolia roots. researchgate.netresearchgate.netmdpi.com Additionally, a new glycoside of this compound has been reported from Rubia schumanniana. researchgate.netjst.go.jp These complex structures typically feature a sugar moiety attached to the anthraquinone aglycone, often at the hydroxymethyl group located at the C-2 position. researchgate.net The synthesis of such glycosides would involve the preparation of the this compound aglycone, followed by regioselective glycosylation reactions, a process that requires careful control of reaction conditions and protecting group strategies to achieve the desired linkage and stereochemistry.

Pharmacological Activities and Pre Clinical Mechanistic Studies

Cytotoxic Activity in Pre-clinical Models

Pre-clinical investigations have highlighted Digiferruginol's cytotoxic properties, suggesting its potential in cancer therapy.

In vitro Anticancer/Antitumor Properties

This compound has exhibited significant cytotoxic activity against several cancer cell lines in in vitro studies. It demonstrated potent cytotoxicity against the human epidermoid carcinoma KB cell line, with reported IC50 values as low as 9 × 10⁻⁸ g/mL scielo.br. Further studies confirmed its cytotoxic effect against the KB cell line, with an ED value of 0.09 µg/mL researchgate.net. Additionally, this compound has shown cytotoxic activity against other cancer cell lines, including Chinese hamster V-79, human hepatoma Hepa-3B, and human cervical carcinoma HeLa cell lines, with reported IC50 values of 7.8 × 10⁻⁶ g/mL, 3.85 × 10⁻⁶ g/mL, and 2.45 × 10⁻⁵ g/mL, respectively scielo.br. These findings indicate a broad spectrum of in vitro anticancer potential.

Antileukemic Effects in Pre-clinical Settings

Research has also specifically investigated this compound's effects on leukemia models. One study reported that this compound possesses cytotoxic activity against murine leukemia P-388 cells with an IC50 value of 6.87 µg/mL researchgate.net. Another study noted that 2-hydroxymethylanthraquinone, a related compound, demonstrated significant activity (T/C ≥ 125%) in the P-388 lymphocytic leukemia screen at 10 mg/kg/day researchgate.net. While not directly quantifying this compound's antileukemic effects in this specific context, it points to the potential of anthraquinones in this area.

Antimicrobial Research

This compound and related anthraquinones have been explored for their antimicrobial properties, showing activity against bacteria and fungi.

Antibacterial Activity

This compound has been noted for its antibacterial properties. For instance, it has shown activity against Bacillus subtilis with a reported minimum inhibitory concentration (MIC) of 0.9 μg/mL researchgate.net. Studies on other anthraquinones have indicated broad-spectrum antibacterial activity, with some compounds showing inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria mdpi.comscienceopen.comnih.govfrontiersin.org. For example, Bacillus subtilis strains are known to produce various antimicrobial compounds that inhibit the growth of both Gram-positive and Gram-negative bacteria nih.govfrontiersin.org.

Antifungal Activity

While specific data for this compound's antifungal activity is limited in the provided search results, the broader class of anthraquinones has demonstrated antifungal potential. Studies have shown that certain anthraquinones exhibit antifungal activity, with some compounds inhibiting fungal growth researchgate.netscispace.commdpi.comnih.gov. For example, extracts containing anthraquinones have been tested against various phytopathogenic fungi, showing inhibitory effects on fungal growth mdpi.comnih.gov.

Antiviral Activity

This compound has been investigated for its antiviral activity, particularly against the Porcine Respiratory and Reproductive Syndrome Virus (PRRSV). Research indicates that this compound shows a weak effect on PRRSV in vitro, with an IC50 value of 80.5 ± 16.9 μmol L⁻¹ and a selectivity index (SI) greater than 19.9 scielo.brchemfaces.com. This places its antiviral efficacy in the moderate to weak range compared to other tested compounds.

Compound List:

this compound

Antioxidant Properties in Pre-clinical Research

The capacity of compounds to scavenge free radicals and mitigate oxidative stress is a critical aspect of their potential therapeutic value. Pre-clinical investigations have begun to explore this compound's role in these processes.

Radical Scavenging Assays (e.g., DPPH method)

Table 1: Antioxidant Activity of this compound Derivatives in DPPH Assay

CompoundAssay TypeResult (IC50)Reference
This compound-1-methylether-11-O-β-gentiobiosideDPPH30 μM scispace.com

Regulation of Oxidative Stress Markers

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous chronic diseases and aging processes wikipedia.orgnih.govmdpi.com. Pre-clinical studies on Morinda citrifolia have indicated that its constituents can upregulate endogenous antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), and modulate key signaling pathways like Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor kappa-B (NF-κB) researchgate.netmdpi.com. While direct evidence for this compound's specific modulation of these markers is not extensively detailed, its presence in plants known for such activities suggests a potential role. Furthermore, this compound has been noted in contexts where related compounds are studied for their ability to reduce oxidative stress, for instance, in the context of LPS-induced inflammation nih.govplos.org.

Anti-inflammatory Investigations

Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. This compound has been investigated for its anti-inflammatory potential through various pre-clinical models.

Modulation of Inflammatory Pathways

Anthraquinones isolated from Hedyotis diffusa, a group that includes this compound, have demonstrated significant anti-inflammatory activity. In pre-clinical assays using human neutrophils, these compounds exhibited potent inhibitory effects on superoxide anion generation and elastase release, which are key indicators of inflammatory responses. The IC50 values for these inhibitory activities ranged from 0.15 ± 0.01 to 5.52 ± 1.59 µM nih.govresearchgate.net. These findings suggest that this compound, as a member of this anthraquinone (B42736) class, may exert its anti-inflammatory effects by interfering with these neutrophil-mediated inflammatory processes. Additionally, compounds from Morinda citrifolia have been shown to modulate inflammatory pathways, including NF-κB researchgate.netmdpi.com.

Table 2: Anti-inflammatory Activity of Hedyotis diffusa Anthraquinones

Compound Class / ExampleTarget ActivityResult (IC50)Reference
Hedyotis diffusa Anthraquinones (incl. This compound)Inhibition of Superoxide Anion Generation & Elastase Release0.15–5.52 µM nih.govresearchgate.net

Inhibition of Nitric Oxide Release in vitro

Nitric oxide (NO) is a critical signaling molecule, but its overproduction, particularly through inducible nitric oxide synthase (iNOS), contributes to inflammatory conditions mdpi.comnih.gov. Pre-clinical studies have explored the ability of compounds to inhibit NO release in stimulated cell models. While specific IC50 values for this compound's inhibition of NO release are not explicitly detailed in the provided snippets, related anthraquinones have shown significant activity. For instance, certain anthraquinones from Pentas schimperi demonstrated a reduction in NO release in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages researchgate.net. Furthermore, 5,6-dihydroxyflavone (B183487) (5,6-DHF), a flavonoid with structural similarities to some plant-derived compounds, inhibited LPS-induced nitric oxide production in murine macrophages with an IC50 of 11.55 ± 0.64 μM mdpi.com. The modulation of iNOS and NO production is a common anti-inflammatory mechanism associated with anthraquinones oatext.com.

Other Noteworthy Pre-clinical Activities

Beyond its antioxidant and anti-inflammatory properties, this compound has been associated with several other pre-clinical activities:

Cytotoxic Activity: this compound has demonstrated cytotoxic activity against cancer cell lines. Specifically, it exhibited cytotoxic effects against Murine leukemia P-388 cells with an IC50 value of 6.87 µg/mL researchgate.net.

Antiviral Activity: this compound has shown weak activity against the porcine respiratory and reproductive syndrome virus (PRRSV), with an IC50 value of 80.5 ± 16.9 µM chemfaces.com.

Apoptosis Induction: Related anthraquinone compounds, such as 2-hydroxy-3-methylanthraquinone, have been shown to induce apoptosis in leukemia cells by modulating mitogen-activated protein kinase (MAPK) pathways nih.gov. This compound itself has also been linked to cytotoxic activity, which often involves apoptosis induction chemfaces.com.

Anti-aging Activity: this compound has been reported to possess anti-aging activity in studies involving Morinda officinalis oatext.com.

Table 3: Other Pre-clinical Activities of this compound

ActivityTarget / ModelResultReference
CytotoxicityMurine leukemia P-388 cellsIC50 = 6.87 µg/mL researchgate.net
Antiviral ActivityPorcine respiratory and reproductive syndrome virus (PRRSV)IC50 = 80.5 ± 16.9 µM chemfaces.com
Anti-aging ActivityMorinda officinalisReported activity oatext.com

Compound List:

this compound

this compound-1-methylether-11-O-β-gentiobioside

Anti-aging Research

Direct pre-clinical mechanistic studies specifically investigating the anti-aging properties of this compound were not identified in the reviewed literature. However, broader research in anti-aging explores various molecular and cellular mechanisms. These include the modulation of inflammation, shifts in immunity and epigenetics, stem cell and metabolic dysfunction, proteostasis, and cellular senescence. Advanced artificial intelligence (AI) approaches are being employed to decode these fundamental mechanisms, aiding in biomarker discovery and accelerating drug development for age-related diseases cedars-sinai.orgmdanderson.orgresearchgate.net. Therapies targeting pathways like mTOR, AMPK, and sirtuins are also areas of interest, as are senolytics designed to eliminate senescent cells nih.gov. Furthermore, glucagon-like peptide-1 receptor agonists (GLP-1 RAs) have shown potential in mitigating aging-related diseases by protecting against oxidative stress and cellular senescence aginganddisease.org.

Hepatoprotective Effects in Animal Models

Pre-clinical studies have indicated that certain derivatives of this compound, isolated from Morinda citrifolia roots, exhibit hepatoprotective effects in animal models. One such compound, identified as a this compound derivative (Compound 1: this compound-1-methylether-11-O-beta-gentiobioside), was found to ameliorate hepatic damage in hepatotoxic rats by enhancing the body's antioxidant status researchgate.net. This improvement was demonstrated through the reduction of elevated liver enzymes and bilirubin (B190676) levels.

Table 1: Hepatoprotective Effects of a this compound Derivative in Hepatotoxic Rats

ParameterControl Group (IU/ml)Compound 1 (20 mg/kg) (IU/ml)Silymarin (100 mg/kg) (IU/ml)
SGPT583.2 ± 6.922388.5 ± 2.156389.4 ± 6.348
SGOT324.6 ± 4.711160.7 ± 3.00167.9 ± 4.289
ALP263.9 ± 4.939198.6 ± 4.562203.3 ± 4.448
Bilirubin1.533 ± 0.0420.652 ± 0.0360.816 ± 0.030

Note: Data represents mean ± standard deviation. Compound 1 is a this compound derivative.

Additionally, the Morinda citrifolia plant, from which this compound derivatives are sourced, is recognized for its antioxidant properties, with phenolic extracts contributing to the attenuation of oxidative stress and enhancement of antioxidant enzyme activities in models of nonalcoholic fatty liver disease mdpi.com.

Antimalarial Effects

While direct studies on this compound's antimalarial activity are not extensively detailed in the provided snippets, the Morinda citrifolia plant, a source of this compound derivatives, has been reported to possess antimalarial properties researchgate.net. Research on other natural compounds and synthetic derivatives highlights various mechanisms against Plasmodium falciparum, the parasite responsible for severe malaria. These mechanisms include the inhibition of heme polymerization, a critical process for parasite survival, and the disruption of isoprenoid biosynthesis plos.orgnih.gov. Other studied compounds have shown efficacy through mechanisms such as disorganization of membrane lipid rafts and inhibition of specific enzymes like glyoxalase 1 scielo.br. Novel synthetic compounds have also demonstrated antimalarial activity against chloroquine-resistant strains of P. falciparum by inhibiting hemozoin formation mdpi.comnih.gov. Anthraquinones, a class of compounds found in Morinda species, are known for a broad spectrum of bioactivities, including antimalarial effects researchgate.net.

Antinociceptive Properties

Research indicates that compounds derived from the Morinda genus possess antinociceptive (pain-reducing) properties. Specifically, monotropeins isolated from the roots of Morinda officinalis have demonstrated anti-inflammatory and antinociceptive activities in experimental models, affecting pain perception in writhing assays oatext.com. Furthermore, Morinda citrifolia itself has been noted for its antinociceptive properties researchgate.net. Pre-clinical studies on other agents have explored pain modulation mechanisms, including the involvement of nitric oxide pathways and synergistic interactions between different analgesic compounds consensus.appudd.clwsu.edu.

Beta-Glucuronidase Inhibitory Activity

While specific investigations into this compound's beta-glucuronidase inhibitory activity were not found, the broader significance of inhibiting this enzyme, particularly microbial beta-glucuronidases, is well-documented. Beta-glucuronidase (βGLU) is an enzyme that can reverse the detoxification process of glucuronidation, potentially reactivating compounds in the gastrointestinal tract that could cause harm nih.govresearchgate.netnih.gov. Selective inhibition of bacterial β-glucuronidases has shown promise in alleviating drug-induced gastrointestinal toxicity, such as that caused by certain anticancer drugs like irinotecan (B1672180) nih.gov. Inhibitors are designed to target specific structural features, such as a loop present in bacterial enzymes but absent in mammalian orthologs, ensuring selectivity researchgate.netnih.govglpbio.com. Such inhibition is considered beneficial for gut health and may play a role in managing conditions linked to microbial enzyme activity nih.govresearchgate.net.

Molecular Mechanisms of Action and Target Identification

Cellular and Subcellular Interactions

Currently, there is a lack of specific research in the scientific literature detailing the precise cellular and subcellular interactions of Digiferruginol. The pathways for its uptake, its specific localization within cellular compartments, and its direct binding partners remain areas that require further investigation.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic compounds exert their effects. While direct studies on this compound are limited, the activities of structurally related anthraquinones provide a basis for potential areas of investigation.

DNA topoisomerases are essential enzymes that manage the topology of DNA, playing a critical role in processes like replication and transcription. Type II topoisomerases, in particular, create transient double-strand breaks to allow DNA strands to pass through each other. Inhibition of this enzyme can lead to the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strands and ultimately causing cell death. nih.gov Some anticancer agents function as Topoisomerase II inhibitors. nih.gov While several natural and synthetic compounds, including certain anthraquinones, are known to inhibit Topoisomerase II, specific studies confirming this activity for this compound have not been reported. tubitak.gov.trimist.ma

Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. nih.govnih.gov They function by transferring a phosphate group from ATP to tyrosine residues on substrate proteins. The aberrant activity of PTKs is often associated with various diseases, including cancer, making them a key target for drug development. nih.gov Certain anthraquinones, such as emodin, rhein, and chrysophanol, have been reported to inhibit the activity of intracellular kinases. researchgate.net However, specific research demonstrating the inhibitory effect of this compound on protein tyrosine kinases is not currently available.

In contrast to kinases, protein tyrosine phosphatases (PTPs) remove phosphate groups from tyrosine residues, thereby acting as key negative regulators in signaling pathways. nih.govnih.gov The stimulation of PTP activity can counteract the effects of overactive kinases. Some anticancer drug candidates have been shown to exert their effects not only by inhibiting kinases but also by stimulating PTP activity. For example, the epipodophyllotoxin analog GL331 has been shown to stimulate protein tyrosine phosphatase activity. nih.gov This area of study remains unexplored for this compound.

Table 1: Summary of Enzyme Inhibition Studies on this compound
Enzyme TargetObserved Activity of this compoundPotential Mechanism Based on Chemical Class
Topoisomerase IIData not available in scientific literatureInhibition leading to stabilization of DNA-enzyme complex
Protein Tyrosine KinaseData not available in scientific literatureCompetitive or non-competitive inhibition of kinase activity
Protein Tyrosine PhosphataseData not available in scientific literatureStimulation of phosphatase activity

Induction of Cellular Processes

The interaction of a compound with cellular targets can trigger a cascade of events, leading to specific cellular outcomes. One of the most significant outcomes in cancer therapy is the induction of DNA damage.

DNA double-strand breaks (DSBs) are a severe form of DNA damage that, if not properly repaired, can be lethal to a cell. nih.govnih.gov The induction of DSBs is a mechanism of action for numerous cytotoxic anticancer agents. nih.gov This process is often linked to the inhibition of Topoisomerase II. When the enzyme is inhibited after cleaving the DNA, the resulting stalled complex is recognized by the cell as damage, constituting a DSB. nih.gov For instance, the compound GL331 functions as a Topoisomerase II inhibitor that causes DNA double-strand breakage. nih.gov While this represents a known mechanism for certain molecular agents, direct evidence that this compound induces DNA double-strand breaks has not been established in the scientific literature.

Table 2: Induction of Cellular Processes by this compound
Cellular ProcessObserved Induction by this compoundAssociated Molecular Mechanism
DNA Double-Strand BreakageData not available in scientific literatureStabilization of Topoisomerase II-DNA covalent complex

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that adheres to the specified outline. The requested sections and subsections require specific research findings on the molecular mechanisms of action and computational studies of this compound that are not present in the current body of published research.

Specifically, there is no available data concerning:

The induction of G2-phase cell cycle arrest by this compound.

The mechanisms of apoptotic cell death induced by this compound.

Ligand-protein interaction studies, including molecular docking, pharmacophore modeling, induced-fit docking, or molecular dynamics simulations involving this compound.

Therefore, the generation of an article with scientifically accurate and detailed research findings for each specified topic is not feasible at this time.

Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Characterization

Spectroscopic analysis is fundamental to defining the molecular architecture of digiferruginol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction are employed synergistically to confirm its abietane (B96969) skeleton, identify functional groups, and determine its absolute stereochemistry youtube.comnih.gov.

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like this compound nih.govresearchgate.net. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the tricyclic abietane framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons present (aromatic, aliphatic, methyl, hydroxyl) and their immediate electronic environment. For an abietane diterpenoid like this compound, characteristic signals include those for the isopropyl group on the aromatic ring and several methyl singlets corresponding to the C4 and C10 positions of the core structure acs.org. The ¹³C NMR spectrum reveals the total number of carbon atoms, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for confirming the molecular formula scielo.br.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential to piece together the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons and the tracing of aliphatic spin systems within the fused rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of carbon resonances based on their corresponding proton shifts.

The table below illustrates the type of data obtained from 1D and 2D NMR experiments for the structural elucidation of a representative abietane diterpenoid scaffold, similar to this compound.

TechniqueInformation ObtainedApplication to this compound Structure
¹H NMRChemical shift, integration, and multiplicity of protons.Identifies aromatic protons, isopropyl group protons, methyl singlets, and hydroxyl protons.
¹³C NMR / DEPTChemical shift of carbon atoms; identifies C, CH, CH₂, CH₃ types.Confirms the 20-carbon abietane skeleton and identifies carbons of the aromatic ring and aliphatic rings.
COSYShows ¹H-¹H correlations through bonds.Establishes connectivity within the aliphatic rings (A and B) of the diterpene core.
HSQCShows one-bond ¹H-¹³C correlations.Assigns specific carbon signals to their directly attached protons.
HMBCShows long-range (2-3 bond) ¹H-¹³C correlations.Connects molecular fragments, places methyl groups, the isopropyl group, and confirms the overall ring fusion.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the precise molecular formula nih.gov.

For this compound, HRESIMS would be used to confirm its elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural clues. The fragmentation of abietane diterpenoids often involves characteristic losses related to the alkyl substituents and cleavages within the ring system, which helps to confirm the core structure nih.gov.

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration acs.org. This technique requires the compound to be crystallized. When a suitable single crystal is obtained and analyzed, X-ray diffraction provides a precise three-dimensional model of the molecule, unambiguously establishing the stereochemistry at all chiral centers acs.orgresearchgate.net. For complex diterpenoids like this compound, which possess multiple stereocenters, this technique is invaluable for confirming the absolute structure established by other spectroscopic methods acs.org.

Chromatographic and Hyphenated Techniques for Profiling

Chromatographic methods are employed to separate this compound from the complex matrix of a plant extract and to quantify its presence. Hyphenated techniques, which couple a chromatographic separation with a spectroscopic detector (like a mass spectrometer), are especially powerful for analyzing these mixtures nih.govresearchgate.net.

UHPLC-MS is a highly sensitive and rapid technique for the analysis of secondary metabolites in plant extracts, including those from various Salvia species known to contain diterpenoids nih.govmdpi.com. UHPLC utilizes columns with smaller particles, providing higher resolution and faster separation times compared to traditional HPLC.

When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, this technique allows for both the separation of compounds in an extract and their identification. The QTOF analyzer provides high-resolution mass data, enabling the tentative identification of compounds like this compound based on their accurate mass and isotopic pattern nih.govresearchgate.net. The MS/MS fragmentation data can be compared with known fragmentation patterns of abietane diterpenoids for further confirmation. This method is ideal for metabolic profiling and for quantifying specific diterpenoids in different plant samples nih.govmdpi.com.

GC-MS is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like diterpenoids, a derivatization step (e.g., trimethylsilylation) is often required to increase their volatility and thermal stability wikipedia.orgresearchgate.net.

GC-MS is effective for profiling the chemical constituents of plant extracts and has been used to identify ferruginol (B158077) and other abietane diterpenes mdpi.comojp.gov. The sample is vaporized and separated on a capillary column based on boiling point and polarity. The separated components then enter the mass spectrometer, which generates a mass spectrum for each peak. By comparing these spectra to established libraries (like NIST), compounds can be identified mdpi.comsemanticscholar.org. GC-MS analysis provides a chemical fingerprint of an extract and can be used to identify the presence of this compound and related compounds.

The table below summarizes the chromatographic techniques used for the analysis of this compound.

TechniquePrincipleApplication for this compound
UHPLC-QTOF-MSHigh-resolution separation by liquid chromatography followed by high-accuracy mass detection.Rapid profiling and quantification of this compound in plant extracts with high sensitivity and specificity. Tentative identification based on accurate mass and MS/MS fragmentation. nih.gov
GC-MSSeparation of volatile (or derivatized) compounds by gas chromatography followed by mass detection.Identification of this compound (after derivatization) by comparing its mass spectrum to library data. Useful for chemical fingerprinting of extracts. researchgate.netmdpi.com

Molecular Networking for Compound Identification

Molecular networking, particularly when based on tandem mass spectrometry (MS/MS), has emerged as a powerful strategy for the rapid identification and classification of natural products from complex mixtures. nih.govscispace.com This approach operates on the principle that structurally similar molecules will exhibit similar fragmentation patterns in MS/MS analysis. nih.gov By organizing large datasets of MS/MS spectra into visual networks, researchers can group related compounds into "molecular families," which significantly accelerates the process of dereplication (the rapid identification of known compounds) and the targeted discovery of novel molecules. nih.govscispace.com

In the context of identifying compounds like this compound, which belongs to the anthraquinone (B42736) class, mass spectrometry-based molecular networking is an invaluable tool. nih.gov A typical workflow involves subjecting a sample extract to liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The resulting MS/MS data is then processed using online platforms such as the Global Natural Products Social Molecular Networking (GNPS) platform. nih.govmdpi.com

Within the GNPS environment, a molecular network is constructed by comparing the similarity of experimental MS/MS spectra. These comparisons are often quantified using a cosine score, and spectra with scores above a certain threshold are connected by an "edge" in the network, forming clusters of structurally related molecules. nih.govmdpi.com For the analysis of anthraquinones, a study on Damnacanthus indicus utilized this feature-based molecular networking (FBMN) tool on the GNPS platform. The parameters for network construction included a precursor ion mass tolerance of 0.005 Da, an MS2 fragment ion tolerance of 0.01 Da, and the establishment of a connection (edge) if the cosine score exceeded 0.6 with more than five matched peaks. nih.gov

This process allows for the visualization of molecular families, such as different subtypes of anthraquinones (e.g., rubiadin-type and emodin-type), which are highlighted as distinct clusters within the network. nih.gov By matching the spectral data against known compounds in spectral libraries, it is possible to annotate nodes within the network, and this annotation can be propagated to other, unknown but structurally related, compounds within the same cluster. nih.gov This methodology provides a comprehensive overview of the chemical composition of a sample and facilitates the targeted isolation of specific compounds like this compound. nih.gov

Quantitative Analysis Methods

Accurate quantification of specific compounds within complex mixtures is crucial for quality control and pharmacological research. For anthraquinones, including this compound, several robust quantitative methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy being the most prominent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and versatile technique for the separation, identification, and quantification of anthraquinones. chemrevlett.comcabidigitallibrary.org The method typically employs a reversed-phase column (most commonly a C18 column) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidified aqueous solution (often with acetic acid or formic acid). cabidigitallibrary.orgoup.com Detection is commonly performed using ultraviolet-visible (UV-Vis), diode-array (DAD), or mass spectrometry (MS) detectors. chemrevlett.comresearchgate.net

The development of a quantitative HPLC method requires validation of several key parameters to ensure its accuracy and reliability. These parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). oup.comnih.gov For instance, a validated HPLC-DAD method for the analysis of anthraquinones in Rhamnus purshiana showed excellent linearity (r² > 0.98), good recovery (94–117%), and low LOD (0.008–0.010 μg/mL) and LOQ (0.029–0.035 μg/mL). researchgate.net Similarly, a method for analyzing four anthraquinones in Senna alata leaves demonstrated high linearity (r² > 0.9998) and recovery (100.3–100.5%). nih.gov

Below is a table summarizing typical validation parameters for the quantitative HPLC analysis of anthraquinones, based on reported research.

ParameterRheinAloe-EmodinEmodinChrysophanol
Linearity (r²) > 0.9998> 0.9998> 0.9998> 0.9998
Recovery (%) 100.3100.5100.4100.5
Precision (RSD %) < 5%< 5%< 5%< 5%
LOD (µg/mL) 0.008 - 0.0100.008 - 0.0100.008 - 0.0100.008 - 0.010
LOQ (µg/mL) 0.029 - 0.0350.029 - 0.0350.029 - 0.0350.029 - 0.035
This table presents a compilation of typical validation data from various studies on anthraquinone analysis. oup.comresearchgate.netnih.gov

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has gained recognition as a primary analytical method for determining the purity and concentration of compounds without the need for identical reference standards for each analyte. nih.govnih.govresearchgate.net The fundamental principle of qNMR is that the signal intensity (integral area) of a resonance is directly proportional to the number of nuclei contributing to that signal. nih.gov This allows for the absolute or relative quantification of a target compound by comparing its signal integral to that of a known internal standard of high purity. ox.ac.uk

For the quantitative analysis of anthraquinone derivatives, ¹H NMR spectroscopy is commonly used. mdpi.com The process involves dissolving a precisely weighed amount of the sample and an internal standard in a deuterated solvent. ox.ac.uk Key considerations for an accurate qNMR experiment include ensuring a sufficient relaxation delay between scans to allow for full magnetization recovery, careful selection of non-overlapping signals for both the analyte and the internal standard, and accurate shimming of the sample. researchgate.netox.ac.uk

A study on the quantification of anthraquinone derivatives in Rubia tinctorum utilized the residual proton signal of the deuterated solvent (DMSO-d₆) as an internal reference after its exact concentration was determined. mdpi.com This approach eliminates the need to add a separate internal standard, simplifying sample preparation. The qNMR method is valued for its speed, minimal sample preparation, and the ability to simultaneously provide structural information and quantify multiple components in a single experiment. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Design

Elucidation of Key Structural Features for Biological Activity

Specific studies elucidating the key structural features of Digiferruginol for its biological activity have not been extensively reported. For the broader class of anthraquinones, research indicates that the anthraquinone (B42736) core itself is crucial for many biological activities, including anticancer effects. The type, number, and position of substituents on this core structure significantly influence the compound's pharmacological profile rsc.org. For instance, hydroxylation patterns on the anthraquinone scaffold are known to be critical for the activity of compounds like emodin and chrysophanol mdpi.com. However, detailed SAR studies pinpointing the specific contributions of the 1-hydroxy and 2-hydroxymethyl groups of this compound to its cytotoxicity are not available.

Impact of Substituent Patterns on Pharmacological Effects

There is no specific research available detailing the impact of modifying the substituent patterns of this compound on its pharmacological effects. General studies on other anthraquinones and naphthoquinones show that substitutions can dramatically alter activity. For example, in a series of substituted 1,4-naphthoquinones, the addition of different aniline groups led to varied antiproliferative activity nih.gov. Similarly, for other anthraquinones, the presence and position of hydroxyl, methyl, and glycosidic groups are determining factors for their anticancer and other biological activities rsc.orgtubitak.gov.tr. Without experimental data on this compound analogs, any discussion on the impact of its substituent patterns would be speculative.

Design and Synthesis of Novel this compound Analogs for Enhanced Pre-clinical Efficacy

While the synthesis of this compound itself has been described, there are no published studies focusing on the design and synthesis of novel this compound analogs aimed at enhancing pre-clinical efficacy nih.gov. The development of analogs for other anthraquinone-based compounds, such as conjugating them to peptide analogues or creating hybrid molecules, has been explored to improve potency and targeting mdpi.com. However, this line of research has not been specifically applied to this compound according to available literature.

Rational Drug Design Approaches in this compound Research

Rational drug design is a modern approach used to discover new medications based on the knowledge of a biological target nih.govsci-hub.stslideshare.net. This process avoids the time-consuming and costly nature of traditional trial-and-error screening researchgate.net. Despite the potential of these methods, there is no evidence in the scientific literature of their specific application to this compound research.

Pharmacophore Model Refinement

Pharmacophore modeling identifies the essential steric and electronic features necessary for a molecule's biological activity nih.govbabrone.edu.indergipark.org.tr. This technique is widely used in virtual screening to find new compounds that can bind to a specific target dovepress.com. There are no published studies detailing the generation, validation, or refinement of a pharmacophore model derived from this compound.

Computational Chemistry and in silico Screening

In silico techniques, such as molecular docking and virtual screening, are powerful tools in drug discovery for identifying potential lead compounds and predicting their interaction with biological targets nih.govnih.govresearchgate.net. These computational methods have been applied to the broader anthraquinone class to identify potential inhibitors for various enzymes and protein targets mdpi.comnih.gov. However, there are no specific reports of in silico screening or computational chemistry studies being conducted on this compound or its derivatives.

Advanced Research Directions and Future Perspectives

Elucidation of Synergistic Effects with Other Phytocompounds

The therapeutic efficacy of botanical extracts is often attributed to the complex interplay between their numerous constituent compounds, a phenomenon known as synergy. nih.gov Digiferruginol is typically isolated from plant sources that contain a rich diversity of other bioactive molecules, including other anthraquinones, flavonoids, and terpenoids. mdpi.comthieme-connect.com For instance, extracts from Morinda citrifolia (Noni), a known source of this compound, are noted for their wide range of biological activities, which are believed to arise from the synergistic or additive effects of their components. nih.gov

Future research must move beyond the study of whole extracts to systematically investigate the synergistic potential of isolated this compound with other specific phytocompounds. Such studies would involve combining this compound with other purified molecules to assess whether the combination results in an enhanced biological effect that is greater than the sum of the individual components. nih.gov This could reveal combinations that enhance therapeutic windows or overcome resistance mechanisms. A patent for a biofilm-inhibiting composition that includes this compound among its potential active components hints at its utility in complex formulations, where synergistic interactions are crucial for efficacy. google.com Understanding these interactions is key to developing potent, multi-component botanical drugs.

Development of Advanced Delivery Systems for Research Studies

A significant hurdle in the preclinical development of many phytocompounds is their inherent physicochemical properties, which can include poor solubility and low bioavailability, limiting their utility in research models. While specific data on this compound's pharmacokinetics are not widely detailed, related plant-derived compounds often require advanced delivery strategies to enhance their research potential. researchgate.net The development of effective delivery systems is paramount for obtaining reliable and reproducible results in preclinical studies by ensuring the compound reaches its target site in a sufficient concentration.

To address the challenges of poor bioavailability, nanoformulation strategies are a key area of future research for compounds like this compound. Encapsulating phytocompounds in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can significantly improve their solubility, protect them from premature degradation, and facilitate their absorption and distribution in preclinical models. These advanced delivery systems can be engineered to control the release of the compound, allowing for sustained exposure and potentially reducing the frequency of administration in research settings. Although research into nanoformulations specifically for this compound is still nascent, the principles applied to other anthraquinones and polyphenols provide a clear roadmap for enhancing its bioavailability and enabling more robust preclinical investigation.

Mechanistic Depth and Multi-target Research

Preliminary studies on extracts containing this compound and on related compounds suggest a breadth of biological activities, including anti-tumor and cytotoxic effects. researchgate.netnih.gov The Rubiaceae family, a source of this compound, is known for producing substances with diverse pharmacological actions, pointing to the likelihood that its constituent molecules interact with multiple biological targets. mdpi.com Comprehensive reviews of source plants like Morinda citrifolia emphasize the need for detailed mechanistic studies to understand their multi-target effects. semanticscholar.orgmdpi.com

Future research should focus on elucidating the specific molecular mechanisms through which this compound exerts its effects. This involves moving beyond preliminary bioactivity screening to identify its precise cellular targets and signaling pathways. Techniques such as proteomics, transcriptomics, and cellular thermal shift assays can help identify direct protein interactions. Given the multi-target nature of many natural products, it is plausible that this compound interacts with several nodes in a disease pathway, a characteristic that can be advantageous in treating complex multifactorial diseases. nih.gov

Sustainable Production Methodologies for Research Supply

Reliance on wild or cultivated plants for the extraction of pure compounds like this compound presents challenges related to sustainability, batch-to-batch consistency, and scalability for research supply. nih.gov Environmental factors can cause significant variation in the concentration of secondary metabolites in plants. Therefore, developing sustainable and controlled production methods is a critical research direction.

Plant tissue culture represents a highly promising and sustainable alternative for producing this compound. nih.gov Studies have shown that this compound and other anthraquinones can be successfully produced in in vitro cultures of Digitalis species. thieme-connect.com This biotechnological approach offers numerous advantages, including the ability to produce the compound under sterile, controlled conditions, free from environmental variables and contaminants. Furthermore, plant cell cultures can be optimized through media manipulation, elicitation, and metabolic engineering to enhance yields. Research has demonstrated that callus and cell suspension cultures of Digitalis purpurea can be utilized for the production of its characteristic bioactive compounds, including this compound, providing a reliable and continuous supply for research purposes without depleting natural plant populations. nih.govresearchgate.netresearchgate.net

Production MethodAdvantagesDisadvantages
Traditional Extraction Utilizes whole plants; established methodology.Dependent on climate and geography; potential for over-harvesting; batch inconsistency.
In vitro Culture Independent of environmental factors; consistent and scalable production; sustainable.Requires optimization of culture conditions; initial setup can be resource-intensive.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogs

To optimize the therapeutic potential of this compound, it is essential to understand the relationship between its chemical structure and biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that can model this relationship and guide the rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Future research should involve developing QSAR models for this compound and a library of its synthetic analogs. By correlating structural descriptors (e.g., electronic, steric, and hydrophobic properties) with measured biological activity, these models can predict the activity of novel, untested molecules. This in silico approach can significantly streamline the drug discovery process, reducing the time and resources required for synthesis and screening. While specific QSAR studies on this compound are not yet widely published, research on other compounds from its source plants, such as Rubia schumanniana, has successfully employed 2D and 3D-QSAR methodologies, demonstrating the feasibility and value of this approach for natural products derived from this genus. researchgate.net

Metabolomic Profiling of Source Plants for Comprehensive Understanding

Metabolomics, the comprehensive analysis of all metabolites in a biological system, is a powerful tool for understanding the chemical diversity within plants that produce this compound, primarily species of the Salvia genus. nih.govfrontiersin.org This approach allows researchers to go beyond targeting a single compound and instead capture a broad spectrum of secondary metabolites, providing a holistic view of the plant's chemical makeup. mdpi.com Untargeted metabolomics, in particular, aims to detect and quantify all measurable analytes in a sample, including unknown compounds. nih.gov This is crucial for discovering novel compounds and understanding the complex biochemical pathways that lead to the production of this compound and other related molecules. nih.gov

Recent studies on various Salvia species have successfully employed techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to create detailed metabolite profiles. nih.govnih.gov These analyses have revealed significant chemical diversity even between closely related species, highlighting the importance of precise species identification for consistent phytochemical composition. frontiersin.orgresearchgate.net For instance, a study comparing Salvia officinalis and Salvia miltiorrhiza demonstrated distinct differences in their secondary metabolite profiles, with one being rich in carnosic acid and its derivatives and the other containing high levels of phenolic acids with a furan ring. frontiersin.orgresearchgate.net Such variations can be influenced by genetic factors, environmental conditions, and developmental stages of the plant.

By applying these metabolomic strategies to this compound-containing plants, researchers can:

Identify new derivatives of this compound or other related bioactive compounds.

Elucidate the biosynthetic pathway of this compound, which can pave the way for biotechnological production methods.

Establish chemical fingerprints to standardize herbal preparations and ensure their quality and efficacy. mdpi.com

Compare the metabolite profiles of different plant parts (e.g., leaves, roots) to determine the primary site of this compound accumulation. mdpi.com

The integration of metabolomics with other "omics" technologies, such as genomics and transcriptomics, can provide a deeper understanding of the genetic and enzymatic machinery responsible for the synthesis of this compound. mdpi.com This multi-omics approach is essential for a comprehensive understanding of the chemical ecology of these plants and for harnessing their full therapeutic potential.

Exploring Potential Applications in Non-Human Biological Systems (e.g., livestock health)

The biological activities of phytochemicals, including compounds from the Salvia genus, are not limited to human health and hold significant promise for applications in non-human biological systems, particularly in livestock health. nih.gov The antimicrobial, antioxidant, and immune-modulating properties of plant-derived compounds are of great interest to the agricultural industry as potential alternatives to synthetic additives in animal feed. nih.gov

The use of phytochemicals in livestock production is driven by the need for sustainable and natural solutions to improve animal health and productivity. nih.gov These compounds can manipulate the ruminal environment, potentially leading to improved feed efficiency and reduced greenhouse gas emissions. nih.gov For instance, flavonoids, a broad class of plant secondary metabolites, have been shown to enhance blood antioxidant capacity, improve nutrient digestibility, and positively impact meat and milk quality in cattle. nih.gov

Given that this compound belongs to the diterpenoid class of compounds, which are known for their diverse biological activities, exploring its effects on livestock is a logical next step. bohrium.com Potential research avenues include:

Antimicrobial effects: Investigating the efficacy of this compound against common livestock pathogens could lead to the development of natural antimicrobial feed additives.

Antioxidant properties: Assessing the ability of this compound to mitigate oxidative stress in livestock, which can be induced by various factors including heat stress and high-production demands.

Immune modulation: Studying the impact of this compound on the immune response of animals could lead to strategies for enhancing disease resistance.

Rumen fermentation: Examining the influence of this compound on the microbial ecosystem of the rumen to improve digestive processes and nutrient utilization.

It is important to note that while the use of plant-based additives is generally considered safe, thorough research is necessary to determine the optimal application and to ensure the absence of any adverse effects on animal health and performance. nih.govnih.gov

Bridging Traditional Knowledge with Modern Scientific Approaches in Research

The historical use of plants from the Salvia genus in traditional medicine systems worldwide provides a valuable foundation for modern scientific inquiry into compounds like this compound. bohrium.comnih.gov Ethnopharmacology, the interdisciplinary study of the traditional use of medicinal plants, serves as a crucial bridge between this ancestral knowledge and contemporary pharmacological research. researchgate.net Documenting and analyzing the traditional uses of this compound-containing plants can offer important clues about their potential therapeutic effects and guide scientific investigation. researchgate.netnih.gov

Integrating traditional knowledge with modern scientific methodologies can accelerate the drug discovery process and lead to the development of novel therapeutic agents. researchgate.netaktpublication.com This integration can take several forms:

Ethnobotanical surveys: Systematic documentation of the traditional uses of medicinal plants by indigenous communities can help identify plants with specific biological activities. researchgate.netnih.govresearchgate.net

Bioassay-guided fractionation: Traditional preparation methods can be replicated in the laboratory, followed by chemical analysis to isolate the active compounds responsible for the observed effects.

Validation of traditional claims: Modern pharmacological and clinical studies can be designed to validate the efficacy and safety of traditional remedies.

This synergistic approach not only respects and preserves traditional knowledge but also enhances the efficiency of scientific research. satoyamainitiative.org By understanding the cultural context of plant use, researchers can gain a more holistic perspective and develop more effective and culturally sensitive healthcare solutions. sciencesummitnyc.orgscience.gov The study of this compound, therefore, benefits from a multidisciplinary approach that values both the empirical wisdom of traditional medicine and the rigorous methodologies of modern science.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Digiferruginol's purity and structural integrity in synthetic samples?

  • High-performance liquid chromatography (HPLC) with UV-Vis detection is commonly used to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation. Researchers should cross-validate results with reference spectra from authoritative databases like NIST Chemistry WebBook to ensure accuracy .

Q. How should researchers design in vitro assays to evaluate this compound's biological activity?

  • Use dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls). Cell viability assays (e.g., MTT) are recommended for cytotoxicity screening. For target-specific activity, employ enzyme inhibition assays with kinetic analysis to determine IC₅₀ values. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to address variability .

Q. What ethical considerations apply to preclinical studies involving this compound?

  • Follow institutional guidelines for animal welfare (e.g., 3Rs: Replacement, Reduction, Refinement) and obtain ethics committee approval. For human cell lines, document informed consent and adherence to biosafety protocols .

Advanced Research Questions

Q. How can contradictory data on this compound's mechanism of action be systematically resolved?

  • Apply contradiction analysis frameworks:

Identify principal contradictions : Determine if discrepancies arise from methodological differences (e.g., assay conditions, cell lines) or biological variability .

Replicate experiments under standardized protocols.

Meta-analysis : Aggregate data from multiple studies to identify trends or outliers. Use statistical tools like funnel plots to detect publication bias .

Q. What strategies optimize the translation of in vitro findings to in vivo models for this compound?

  • Address pharmacokinetic challenges:

  • Conduct bioavailability studies (e.g., plasma stability, half-life).
  • Use computational modeling (e.g., PBPK) to predict absorption and metabolism.
  • Validate in vivo efficacy in disease-specific models (e.g., xenografts for anticancer activity) with rigorous endpoint criteria (e.g., tumor volume, biomarker quantification) .

Q. How can researchers ensure data reliability when synthesizing this compound analogs?

  • Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) for synthesis (e.g., temperature, catalyst ratio).
  • Use design of experiments (DoE) to optimize yield and purity.
  • Characterize analogs with orthogonal techniques (e.g., X-ray crystallography for stereochemical confirmation) .

Q. What methodologies are effective for integrating multi-omics data in this compound research?

  • Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment analysis via KEGG/GO). Validate hypotheses with functional assays (e.g., CRISPR-Cas9 knockouts to confirm gene targets) .

Methodological Guidance

  • Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate research questions .
  • Data Validation : Cross-reference spectral data with NIST standards and publish raw datasets in repositories like Figshare to enhance reproducibility .
  • Contradiction Management : Apply dialectical analysis to distinguish primary vs. secondary contradictions in conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.